molecular formula C14H15ClN2OS B6152487 (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide CAS No. 1208552-52-6

(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No. B6152487
CAS RN: 1208552-52-6
M. Wt: 294.8
InChI Key:
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Description

(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, commonly referred to as CMT-3, is a synthetic compound that has been studied for its potential use in scientific research applications. It is a member of the thiazole family of compounds, which are known for their ability to modulate enzyme activity. CMT-3 has been studied for its ability to modulate the activity of various enzymes, including cytochrome P450 enzymes, and its potential use in laboratory experiments.

Mechanism of Action

The mechanism of action of CMT-3 is not completely understood. However, it is believed that CMT-3 binds to the active site of the enzyme and blocks the substrate from binding, thus inhibiting the enzyme's activity. Additionally, CMT-3 may modify the active site of the enzyme, resulting in a decrease in enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMT-3 have not been fully characterized. However, CMT-3 has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, CMT-3 has been studied for its potential use in laboratory experiments to modulate the activity of a variety of enzymes.

Advantages and Limitations for Lab Experiments

CMT-3 has several advantages for use in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, which makes it useful for studying the metabolic pathways of drugs and other compounds. Additionally, CMT-3 is relatively inexpensive and easy to synthesize.
However, there are some limitations to using CMT-3 in laboratory experiments. It is not completely understood how CMT-3 works, and it can be difficult to accurately measure its effects. Additionally, CMT-3 may have unwanted side effects, such as inhibition of other enzymes or off-target effects.

Future Directions

There are several potential future directions for CMT-3 research. First, further studies are needed to better understand the mechanism of action of CMT-3 and how it modulates enzyme activity. Additionally, further research is needed to determine the effects of CMT-3 on other enzymes and physiological processes. Finally, CMT-3 could be used in the development of new drugs or therapies, as it has been shown to be a potent inhibitor of cytochrome P450 enzymes.

Synthesis Methods

CMT-3 can be synthesized using a variety of methods. The most common method is a reaction between 4-chlorobenzaldehyde and 3-methyl-1,3-thiazole-2-thiol in the presence of a base, such as sodium hydroxide. This reaction produces CMT-3 in a high yield. Other methods of synthesis include the use of a palladium catalyst and a reaction between 4-chlorobenzaldehyde and 3-methyl-2-thiazolethiol.

Scientific Research Applications

CMT-3 has been studied for its potential use in scientific research applications. It has been shown to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, CMT-3 has been studied for its potential use in laboratory experiments to modulate the activity of a variety of enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1,3-thiazolidine-2-thione to form 4-chlorophenyl-3-methyl-1,3-thiazol-2-yl ketone, which is then reacted with (R)-2-amino-3-methyl-1-butanol to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "3-methyl-1,3-thiazolidine-2-thione", "(R)-2-amino-3-methyl-1-butanol" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 3-methyl-1,3-thiazolidine-2-thione in the presence of a base such as triethylamine to form 4-chlorophenyl-3-methyl-1,3-thiazol-2-yl ketone.", "Step 2: (R)-2-amino-3-methyl-1-butanol is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the final product, (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide." ] }

CAS RN

1208552-52-6

Product Name

(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide

Molecular Formula

C14H15ClN2OS

Molecular Weight

294.8

Purity

95

Origin of Product

United States

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